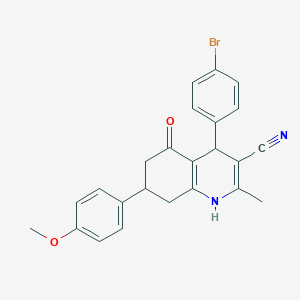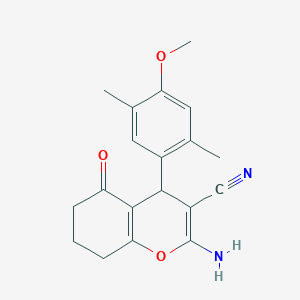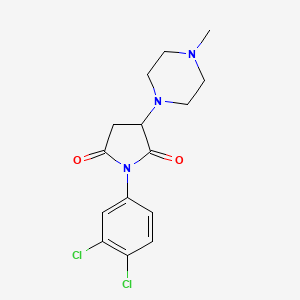
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylpiperazinyl group, and a pyrrolidine-2,5-dione core. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl and methylpiperazinyl precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)butane-2,5-dione
- 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)hexane-2,5-dione
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

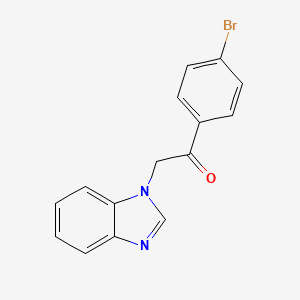

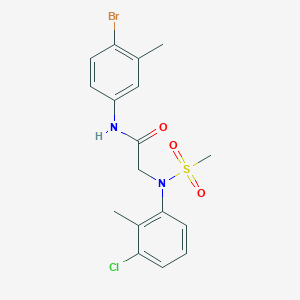
![1-(2-Methoxyphenyl)-3-[2-[1-(3-pyridin-2-ylpropanoyl)piperidin-4-yl]pyrazol-3-yl]urea](/img/structure/B4944301.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B4944316.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-one](/img/structure/B4944352.png)
